N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide
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Overview
Description
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidinone moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base. The pyrrolidinone moiety is then introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound. Finally, the fluorophenyl acetamide group is attached via an acylation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets, while the pyrrolidinone moiety may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylphenyl)-2-(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thioacetamide: Shares a similar structure but contains a triazole ring instead of a thiadiazole ring.
2-(4-ethylphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide is unique due to its combination of a thiadiazole ring and a fluorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H21FN4O2S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H21FN4O2S/c1-2-14-5-9-18(10-6-14)27-13-16(12-20(27)29)21-25-26-22(30-21)24-19(28)11-15-3-7-17(23)8-4-15/h3-10,16H,2,11-13H2,1H3,(H,24,26,28) |
InChI Key |
QFFYYQLWKTXNBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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